molecular formula C12H9Cl2NO B6292456 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% CAS No. 106341-46-2

5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%

Cat. No. B6292456
CAS RN: 106341-46-2
M. Wt: 254.11 g/mol
InChI Key: UJEPUEWLPZHFLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% (5-CM-2-4-CPP) is a synthetic compound with a wide range of applications in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound, and is used as a building block in the synthesis of various organic compounds. 5-CM-2-4-CPP has a variety of biochemical and physiological effects, making it a useful tool for scientists to explore and understand the structure and function of biological molecules.

Scientific Research Applications

5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% has a wide range of applications in scientific research. It is used as a building block in the synthesis of various organic compounds, including drugs and pharmaceuticals. It is also used as a reagent in the synthesis of other compounds, such as imidazole derivatives and pyridine-based heterocycles. In addition, 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is used in the study of enzyme-catalyzed reactions, as a probe to investigate enzyme structure and function. It is also used in the study of the structure and function of biological molecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% is not fully understood. It is believed to interact with biological molecules through hydrogen bonding, van der Waals interactions, and other non-covalent interactions. It is also believed to interact with proteins through hydrophobic interactions, and to interact with nucleic acids through electrostatic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% are not fully understood. However, it is known to interact with proteins and nucleic acids, and to have the potential to affect their structure and function. It is also known to affect the activity of enzymes, and to have the potential to inhibit or activate certain enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% in lab experiments is its low cost and availability. It is also relatively easy to synthesize and can be used in a wide range of experiments. However, there are also some limitations to using 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%. It is not very stable and can degrade over time. It is also not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

There are a number of potential future directions for the use of 5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% in scientific research. It could be used in the study of enzyme-catalyzed reactions, as a probe to investigate enzyme structure and function. It could also be used in the development of new drugs and pharmaceuticals, or as a building block for the synthesis of other compounds. In addition, it could be used in the study of the structure and function of biological molecules, such as proteins and nucleic acids. Finally, it could be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% can be synthesized from commercially available materials. The reaction starts with the formation of a pyridine ring from the reaction of 4-chlorophenol and formaldehyde in the presence of an acid catalyst. The pyridine ring is then reacted with chloroacetic acid to form 5-chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95% (5-Chloromethyl-2-(4-chloro-phenoxy)-pyridine, 95%). This reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated by precipitation with aqueous sodium bicarbonate.

properties

IUPAC Name

5-(chloromethyl)-2-(4-chlorophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO/c13-7-9-1-6-12(15-8-9)16-11-4-2-10(14)3-5-11/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEPUEWLPZHFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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